N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-5-methylisoxazole-3-carboxamide
Description
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-5-methylisoxazole-3-carboxamide is a complex organic compound that features a benzimidazole moiety linked to a phenyl group, which is further connected to a methylisoxazole carboxamide
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2/c1-11-10-16(22-24-11)18(23)21-13-7-3-2-6-12(13)17-19-14-8-4-5-9-15(14)20-17/h2-10H,1H3,(H,19,20)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLKWUXPMZFLJDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-5-methylisoxazole-3-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzimidazole core, which can be synthesized by the condensation of o-phenylenediamine with an appropriate aldehyde or carboxylic acid derivative under acidic conditions . The phenyl group is then introduced via a coupling reaction, such as a Suzuki or Heck reaction .
The isoxazole ring can be formed through a cyclization reaction involving a nitrile oxide intermediate, which is generated in situ from an oxime and a chlorinating agent . The final step involves the formation of the carboxamide group, typically achieved by reacting the isoxazole derivative with an amine under dehydrating conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-5-methylisoxazole-3-carboxamide can undergo various chemical reactions, including:
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: m-Chloroperbenzoic acid, hydrogen peroxide.
Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas, sodium borohydride.
Substituting Agents: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole moiety would yield N-oxides, while reduction of a nitro group would yield the corresponding amine .
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer potential of compounds containing benzimidazole and isoxazole derivatives. For instance, it has been observed that similar compounds can exhibit significant cytotoxicity against various cancer cell lines. The mechanism often involves the inhibition of key enzymes such as topoisomerases and kinases, leading to cell cycle arrest and apoptosis.
- Case Study : A derivative of benzimidazole was shown to have an IC50 value of less than 10 μM against multiple cancer cell lines, indicating strong cytotoxic properties .
Antimicrobial Properties
The antimicrobial activity of benzimidazole derivatives has been well-documented. Compounds with similar structures have demonstrated effectiveness against a range of pathogens, including bacteria and fungi.
- Case Study : A study on 1H-benzimidazole derivatives revealed significant activity against Staphylococcus aureus and Mycobacterium smegmatis, with minimum inhibitory concentrations (MIC) below 1 µg/mL for some derivatives .
Neuroprotective Effects
Research into neuroprotective agents has identified benzimidazole derivatives as potential candidates for treating neurodegenerative diseases. Their ability to modulate neuroinflammation and oxidative stress makes them promising for further investigation.
- Case Study : Compounds with similar structures have been shown to reduce neuroinflammatory markers in vitro, suggesting potential applications in conditions like Alzheimer's disease.
Anti-inflammatory Activity
The anti-inflammatory properties of benzimidazole derivatives are attributed to their ability to inhibit pro-inflammatory cytokines and pathways such as NF-κB.
Mechanism of Action
The mechanism of action of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-5-methylisoxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety can mimic the structure of natural substrates or inhibitors, allowing it to bind to active sites and modulate the activity of the target protein . This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
2-Phenylbenzimidazole: Shares the benzimidazole core but lacks the isoxazole and carboxamide groups.
5-Methylisoxazole-3-carboxamide: Contains the isoxazole and carboxamide groups but lacks the benzimidazole moiety.
N-(1H-benzo[d]imidazol-2-yl)-1-(3-substituted phenyl)methanimines: Similar structure but with different substituents on the phenyl ring.
Uniqueness
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-5-methylisoxazole-3-carboxamide is unique due to the combination of the benzimidazole, phenyl, and isoxazole carboxamide moieties in a single molecule. This unique structure allows it to interact with a diverse range of molecular targets and exhibit a broad spectrum of biological activities .
Biological Activity
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-5-methylisoxazole-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.
Chemical Structure and Synthesis
The compound features a benzimidazole moiety linked to a phenyl group and a methylisoxazole carboxamide. The synthesis typically involves multi-step organic reactions, starting with the preparation of the benzimidazole core through the condensation of o-phenylenediamine with an appropriate aldehyde or carboxylic acid derivative under acidic conditions. The isoxazole ring is formed via a cyclization reaction involving a nitrile oxide intermediate generated in situ from an oxime and a chlorinating agent.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The benzimidazole moiety can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate the activity of target proteins, which is crucial for its therapeutic effects .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, derivatives containing the benzimidazole structure have shown significant inhibitory effects on human topoisomerase I (Hu Topo I), an enzyme critical for DNA replication. In vitro assays demonstrated that certain derivatives exhibited 50% growth inhibition (GI50) against various cancer cell lines in concentrations ranging from 0.16 to 3.6 μM. Notably, one derivative caused G2/M phase arrest in cancer cells, indicating its potential as an anticancer agent .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Studies indicate that derivatives of benzimidazoles exhibit varying degrees of antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. For example, certain synthesized compounds displayed zones of inhibition comparable to standard antibiotics, suggesting their potential as antimicrobial agents .
Research Findings and Case Studies
A summary of key research findings related to the biological activity of this compound is presented in the following table:
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-5-methylisoxazole-3-carboxamide?
- Methodology :
- Step 1 : Condensation of 2-aminophenol derivatives with carbonyl sources (e.g., aldehydes or ketones) under acidic conditions to form the benzimidazole core .
- Step 2 : Coupling the benzimidazole intermediate with 5-methylisoxazole-3-carboxylic acid via carbodiimide-mediated amidation (e.g., EDC/HOBt) in anhydrous DMF .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water mixtures .
- Key Challenges : Minimizing byproducts during benzimidazole cyclization; optimizing coupling efficiency (yields typically 60-75%) .
Q. How is the compound characterized structurally, and what analytical techniques are critical?
- Techniques :
- X-ray crystallography : Resolves bond lengths (e.g., C–N in benzimidazole: ~1.33 Å) and dihedral angles between aromatic rings .
- NMR spectroscopy : H NMR (DMSO-d6) shows distinct signals for benzimidazole NH (~12.5 ppm) and isoxazole protons (~6.5 ppm) .
- IR spectroscopy : Confirms amide C=O stretch (~1680 cm) and benzimidazole N–H bend (~3400 cm) .
Q. What preliminary biological assays are recommended for evaluating its activity?
- Assays :
- Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli) .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases (e.g., Factor Xa inhibition, as in related isoxazole derivatives) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
- Approach :
- Substitution patterns : Introduce electron-withdrawing groups (e.g., –NO, –CF) at the benzimidazole phenyl ring to enhance target binding .
- Isoxazole modifications : Replace 5-methyl with bulkier groups (e.g., aryl) to improve metabolic stability .
Q. What computational methods validate mechanistic hypotheses for its activity?
- Methods :
- Molecular docking : AutoDock Vina to predict binding modes with Factor Xa (ΔG ≈ -9.5 kcal/mol for related compounds) .
- DFT calculations : Analyze electron density distribution (e.g., HOMO-LUMO gaps ~4.2 eV) to correlate with redox activity .
Q. How should researchers address contradictions in biological data across studies?
- Strategies :
- Assay standardization : Use identical cell lines (e.g., ATCC-certified) and solvent controls (DMSO ≤0.1%) .
- Meta-analysis : Pool data from orthogonal assays (e.g., SPR binding vs. cellular activity) to resolve discrepancies .
Q. What methods ensure enantiomeric purity in asymmetric synthesis?
- Techniques :
- Chiral HPLC : Utilize amylose-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases .
- SFC (Supercritical Fluid Chromatography) : Resolve diastereomers using CO/methanol gradients .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
